![molecular formula C31H24Cl2N6O2Ru-2 B13663423 [Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 is a ruthenium-based coordination complex. It consists of a central ruthenium ion coordinated to two 2,2’-bipyridine ligands and one 2,2’-bipyridine-4-carboxylic acid ligand, with two chloride ions balancing the charge. This compound is known for its distinctive optical and electrochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 2,2’-bipyridine-4-carboxylic acid in an aqueous solution. The reaction is often carried out under reflux conditions with a reducing agent such as hypophosphorous acid to reduce Ru(III) to Ru(II) . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized from Ru(II) to Ru(III).
Reduction: It can also be reduced back to Ru(II) from Ru(III) using appropriate reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxodisulfate and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as hypophosphorous acid and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and elevated temperatures.
Major Products
Oxidation: The major product is the oxidized form of the complex, 3.
Reduction: The reduced form is [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2.
Substitution: Products vary depending on the substituting ligand but generally result in new coordination complexes.
Aplicaciones Científicas De Investigación
Chemistry
The compound is widely used as a photosensitizer in photochemical reactions and as a catalyst in various redox reactions .
Biology
In biological research, it is employed as a fluorescent probe for imaging and detecting biomolecules due to its strong luminescence properties .
Medicine
Industry
Industrially, it is used in the development of electrochemical sensors and devices for detecting various analytes .
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and undergo photoinduced electron transfer reactions. Upon light absorption, an electron is excited from the ground state to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photocatalysis and photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Another similar compound but with different coordination geometry and properties.
Uniqueness
The presence of the 2,2’-bipyridine-4-carboxylic acid ligand in [Ru(bpy)2([2,2’-bipyridine]-4-carboxylic acid)]Cl2 provides additional functional groups for further chemical modifications and interactions, enhancing its versatility and applicability in various fields.
Propiedades
Fórmula molecular |
C31H24Cl2N6O2Ru-2 |
|---|---|
Peso molecular |
684.5 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;ruthenium;dichloride |
InChI |
InChI=1S/C11H8N2O2.2C10H8N2.2ClH.Ru/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-7H,(H,14,15);2*1-8H;2*1H;/p-2 |
Clave InChI |
FSDJFFIQZOWARI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Cl-].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



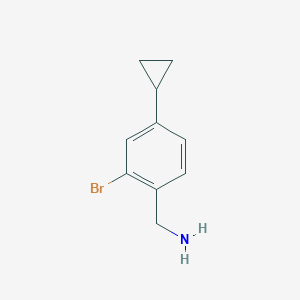
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
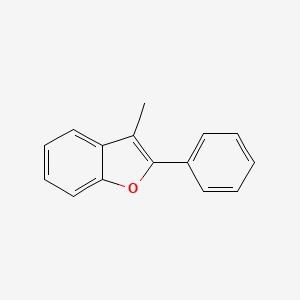
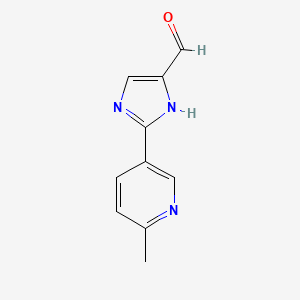
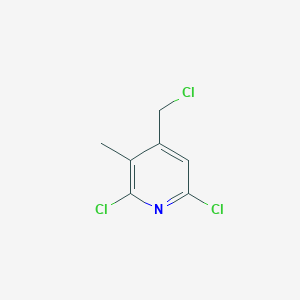
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
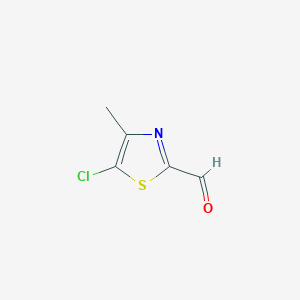
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
